molecular formula C14H14N2O3 B6426324 4-hydroxy-1,6-dimethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 883482-36-8

4-hydroxy-1,6-dimethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6426324
CAS No.: 883482-36-8
M. Wt: 258.27 g/mol
InChI Key: JGVOWWNJSMZJDO-UHFFFAOYSA-N
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Description

4-hydroxy-1,6-dimethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a chemical compound of significant interest in medicinal and pharmaceutical research, particularly as a member of the N-aryl-2-pyridone carboxamide class. The 2-pyridone scaffold is a versatile pharmacophore known for its diverse biological activities and its ability to act as a bioisostere for amides, phenyls, and other heterocycles, which helps in optimizing the lipophilicity, solubility, and metabolic stability of potential drug candidates . Compounds based on this core structure are actively investigated for their potential as cannabinoid receptor type II (CB2R) agonists, which are promising targets for developing analgesic and anti-inflammatory therapeutics without the central adverse effects associated with CB1R activation . Furthermore, this structural motif is a key intermediate in structure-activity relationship (SAR) studies and the exploration of novel heterocyclic compounds for various pharmacological applications, including antimicrobial and antitumor agents . The specific substitution pattern featuring the 4-hydroxy, 2-oxo, and N-phenyl carboxamide groups makes this compound a valuable building block for chemical synthesis and a core structure for the design of new bioactive molecules in drug discovery efforts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-hydroxy-1,6-dimethyl-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-8-11(17)12(14(19)16(9)2)13(18)15-10-6-4-3-5-7-10/h3-8,17H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVOWWNJSMZJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Dihydropyridine Core Formation

The dihydropyridine ring system is typically constructed via cyclocondensation reactions. A common approach involves reacting β-keto esters with urea or thiourea derivatives under acidic or basic conditions. For instance, methyl 3-oxopentanoate can undergo cyclization with urea in the presence of acetic acid to yield 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives . Adapting this method, ethyl 3-oxohexanoate was cyclized with methylurea in ethanol under reflux (78°C, 12 h) to produce 1,6-dimethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (11a in ), achieving a 66% yield after silica gel chromatography .

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialReagentConditionsYield (%)
Ethyl 3-oxohexanoateMethylureaEthanol, reflux, 12h66
Methyl 3-oxopentanoateUreaAcetic acid, 80°C58

Alkylation and Methyl Group Functionalization

Methylation at the 1- and 6-positions is often performed post-cyclization. In one protocol, the dihydropyridine core is treated with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 6 h . For example, 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate reacted with methyl iodide (2.2 equiv) to afford 1,6-dimethyl derivatives in 72% yield after recrystallization from ethanol .

Alternative methods utilize pre-methylated β-keto esters to avoid competing side reactions. For instance, ethyl 3-oxo-4-methylhexanoate was cyclized with urea to directly incorporate the 6-methyl group, as evidenced by mass spectrometry (ESI-MS m/z: 220.0 [M+H⁺]) .

Amidation of Pyridine Carboxylic Acid Esters

The conversion of ester functionalities to carboxamides is critical for introducing the N-phenyl group. Methyl 1,6-dimethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate (18 in ) was reacted with aniline (3.0 equiv) under microwave irradiation (140°C, 2 h) in DMF, yielding 4-hydroxy-1,6-dimethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide in 63% purity after reverse-phase HPLC .

Table 2: Amidation Reaction Optimization

Ester IntermediateAmineConditionsYield (%)
Methyl ester (18 )AnilineMicrowave, 140°C, 2h63
Ethyl ester (11b )4-FluoroanilineReflux, 14h58

Characterization data for the final product included 1H^1H NMR (DMSO-d6d_6): δ = 10.14 ppm (t, J=6.0J = 6.0 Hz, 1H, NH), 8.63 ppm (s, 1H, pyridine-H), and 7.22–7.54 ppm (m, 5H, aryl-H) . High-resolution mass spectrometry (HRMS) confirmed the molecular formula C15H15N2O3\text{C}_{15}\text{H}_{15}\text{N}_2\text{O}_3 (calcd. 283.1083 [M+H⁺], found 283.1079) .

Deprotection and Hydroxyl Group Activation

The 4-hydroxy group is often protected during synthesis to prevent undesired side reactions. In one approach, the hydroxyl moiety was protected as a benzyl ether (16 in ), which was subsequently removed via hydrogenolysis using palladium on carbon (Pd/C) under H2\text{H}_2 atmosphere . Alternatively, boron tribromide (BBr3\text{BBr}_3) in dichloromethane (DCM) at 0°C effectively cleaved methyl ether protections, yielding the free phenol in 85% purity .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times for amidation and cyclization steps. For example, coupling methyl 1,6-dimethyl-4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate with aniline under microwave conditions (140°C, 2 h) achieved a 63% yield, compared to 45% under conventional heating (60°C, 14 h) . This method also minimized decomposition of heat-sensitive intermediates.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective oxidation and reduction at its carbonyl and hydroxyl groups:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) under acidic conditions converts the 4-hydroxy group to a ketone, yielding 1,6-dimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyridine-3-carboxamide.

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the 2-oxo group to a hydroxyl, producing 4-hydroxy-1,6-dimethyl-2-hydroxy-N-phenyl-1,2-dihydropyridine-3-carboxamide.

Reaction TypeReagents/ConditionsProductYield (%)
OxidationKMnO₄, H₂SO₄, 60°C1,6-dimethyl-2,4-dioxo derivative72–85
ReductionLiAlH₄, THF, reflux2-hydroxy derivative65–78

Amide Bond Cleavage

The carboxamide group participates in hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6M) at 100°C cleaves the amide bond, yielding 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and aniline.

  • Basic Hydrolysis : NaOH (10% aqueous) produces the sodium salt of the carboxylic acid.

Esterification

The hydroxyl group at position 4 undergoes esterification with alcohols under acid catalysis:

  • Reaction with methanol (CH₃OH) and sulfuric acid (H₂SO₄) forms the 4-methoxy derivative.

  • Longer-chain alcohols (e.g., ethanol, propanol) follow similar mechanisms, with yields decreasing as steric bulk increases.

Interaction with Biological Macromolecules

The compound forms stable complexes with enzymes and DNA through hydrogen bonding and π-π stacking:

  • Enzyme Binding : The 2-oxo and carboxamide groups interact with active-site residues of bacterial topoisomerases, as shown in molecular docking studies .

  • DNA Interaction : NMR spectroscopy reveals intercalation into DNA base pairs, with binding constants (Kₐ) in the range of 10⁴–10⁵ M⁻¹.

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally related dihydropyridines:

CompoundKey Reactivity Differences
4-Oxo-N-phenyl derivativeNo esterification at C4 due to lack of hydroxyl group
6-Amino-4-chlorophenyl analogueEnhanced nucleophilic substitution at C4

Synthetic Modifications

The compound serves as a precursor for antimicrobial agents through targeted derivatization:

  • Schiff Base Formation : Condensation with aromatic amines (e.g., 4-fluoroaniline) produces imine derivatives with improved MIC values against Escherichia coli (0.5–1 μg/mL) .

  • Heterocyclic Fusion : Microwave-assisted cyclization with 5-aminopyrazoles yields pyrazolo[3,4-b]pyridine hybrids, showing IC₅₀ values of 8.79–17.78 μM against HepG-2 cancer cells .

This compound’s versatility in chemical transformations and biological interactions underscores its potential as a scaffold for drug development. Further studies optimizing reaction conditions and exploring novel derivatives are warranted to expand its applications.

Scientific Research Applications

Introduction to 4-Hydroxy-1,6-Dimethyl-2-Oxo-N-Phenyl-1,2-Dihydropyridine-3-Carboxamide

This compound is a compound of significant interest in medicinal chemistry and pharmaceuticals due to its diverse biological activities. This compound is part of a larger class of dihydropyridine derivatives known for their potential therapeutic applications. The focus of this article is to explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceutical agents. Research has indicated its potential use in treating various conditions such as:

  • Neurodegenerative Diseases : Studies have shown that derivatives of dihydropyridine compounds can exhibit neuroprotective effects. For instance, they may help in reducing oxidative stress and inflammation in neuronal cells.
ConditionMechanism of ActionReference
Alzheimer's DiseaseReduces amyloid plaque formation
Parkinson's DiseaseInhibits neuronal apoptosis
Multiple SclerosisModulates immune response

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress linked to various chronic diseases.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant activity of various dihydropyridine derivatives, including 4-hydroxy-1,6-dimethyl compounds. The results indicated a marked decrease in reactive oxygen species (ROS) levels when treated with this compound.

CompoundIC50 (µM)Reference
4-Hydroxy-1,6-dimethyl derivative25
Standard Antioxidant (Ascorbic Acid)15

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Anticancer Activity

Emerging studies suggest that 4-hydroxy-1,6-dimethyl derivatives may possess anticancer properties through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Cancer Cell Line Testing

In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) showed that treatment with this compound resulted in significant cytotoxicity.

Cancer Cell LineIC50 (µM)Reference
MCF7 (Breast Cancer)20
PC3 (Prostate Cancer)18

Mechanism of Action

The mechanism of action of 4-hydroxy-1,6-dimethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Core Ring Systems

  • Target Compound: 1,2-dihydropyridine (non-aromatic, two double bonds).
  • Quinoline Analogs (): 1,4-dihydroquinoline (aromatic fused benzene-pyridine core). Example: N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) .
  • Pyridine Analogs (): 1,2-dihydro-2-oxo-pyridine (similar to target but with variable substituents).
    • Example: N-Cycloheptyl-1,2-dihydro-1-(4-fluorobenzyl)-2-oxo-pyridine-3-carboxamide (13) .

Key Differences :

  • Aromaticity: Quinoline analogs () exhibit extended conjugation, enhancing stability and π-π interactions.
  • Substituent Effects: The target’s C4 hydroxyl group contrasts with the C4 keto group in quinoline analogs, altering acidity (pKa) and hydrogen-bonding capacity.

Substituent Profiles

Compound Core Structure C1 Substituent C6 Substituent C3 Carboxamide C4 Group
Target Compound 1,2-dihydropyridine Methyl Methyl N-Phenyl Hydroxyl
Compound 67 () 1,4-dihydroquinoline Pentyl - N-Adamantyl Keto
Compound 13 () 1,2-dihydropyridine 4-Fluorobenzyl - N-Cycloheptyl Keto

Functional Implications :

  • The N-phenyl carboxamide may enhance lipophilicity compared to N-cycloheptyl (Compound 13) or N-adamantyl (Compound 67) groups .

Comparison with Analogs

Compound Key Reagents Yield (%) Purification Method
Compound 67 TBTU, DIPEA, Adamantylamine 25 TLC (dichloromethane)
Compound 13 TBTU, DIPEA, Cycloheptylamine 71 Flash column chromatography

Observations :

  • Lower yields in Compound 67 (25%) may reflect challenges with bulky adamantylamine incorporation .
  • Higher yields in Compound 13 (71%) highlight efficiency of cycloheptylamine coupling under optimized conditions .

Physicochemical and Spectral Properties

NMR and Mass Spectrometry

Compound $ ^1H $ NMR (δ, CDCl3) LC-MS (m/z)
Compound 67 8.53 (H4 Py), 7.48-7.44 (H6 Py), 5.18 (CH2) 422 (MH⁺)
Compound 13 8.53 (H4 Py), 7.03-7.29 (Ar), 5.18 (CH2) -
Target (Predicted) ~8.5 (H4 Py), ~6.4 (H5 Py), ~9.7 (CONH) ~300-350

Notes:

  • The target’s hydroxyl group may downfield-shift H4 Py compared to keto analogs.
  • LC-MS for the target would likely show [M+H]⁺ near 300–350, depending on exact mass .

Hypothesized Target Activity :

  • The hydroxyl group could confer antioxidant properties or metal chelation capacity.
  • Methyl groups may reduce metabolic degradation compared to longer alkyl chains .

Biological Activity

4-Hydroxy-1,6-dimethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide (often referred to as a dihydropyridine derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O3C_{13}H_{14}N_2O_3. The structure features a dihydropyridine ring with substituents that contribute to its biological properties.

PropertyValue
Molecular Weight246.26 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Anticancer Activity

Research indicates that dihydropyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms such as caspase activation and cell cycle arrest.

Antimicrobial Activity

Dihydropyridine derivatives are also known for their antimicrobial properties. Compounds with similar structures have shown activity against various bacterial strains and fungi. The presence of the hydroxyl group in the structure may enhance the interaction with microbial cell membranes, leading to increased efficacy.

Anti-inflammatory Effects

There is evidence suggesting that dihydropyridine derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Caspase Activation : Induction of apoptosis through caspase pathways.
  • Inhibition of Anti-apoptotic Proteins : Reducing levels of proteins that prevent apoptosis.
  • Cell Cycle Regulation : Arresting cells at specific phases to prevent proliferation.
  • Antimicrobial Interactions : Disruption of microbial membranes leading to cell death.

Table 2: Summary of Biological Activities

Activity TypeEvidence/Notes
AnticancerInduces apoptosis; inhibits cancer cell proliferation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What are the standard synthetic routes for 4-hydroxy-1,6-dimethyl-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 1,2-dihydropyridine-3-carboxylic acid derivatives with substituted anilines. A representative procedure includes:

  • Activation of carboxylic acid : Use TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF at 0°C under nitrogen to form the reactive intermediate .
  • Amidation : Introduce the amine (e.g., cycloheptylamine) at 0°C, followed by stirring at room temperature for 12 hours.
  • Purification : Flash column chromatography (ethyl acetate/petroleum ether, 6:4) yields the product (71% reported for a structurally similar compound) .

Q. Key Optimization Parameters :

FactorRoleExample
SolventPolarity controlDMF for activation, THF for Grignard additions
TemperatureReaction rate/selectivityLow temps (-40°C) for arylation steps
CatalystsYield enhancementCuI/LiBr for arylations

Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what key spectral signatures are expected?

Methodological Answer:

  • ¹H NMR : Look for diagnostic signals:
    • δ 9.73 ppm : Broad doublet (CONH proton).
    • δ 6.42–8.53 ppm : Pyridine ring protons (H4, H5, H6).
    • δ 5.18 ppm : CH2 group (if present in analogs) .
  • 13C NMR : Carboxamide carbonyl (δ ~165–170 ppm) and pyridine ring carbons (δ 110–150 ppm).
  • MS (ESI) : Molecular ion peak [M+H]⁺ and fragmentation patterns consistent with the substituents.

Validation : Cross-reference with analogous compounds (e.g., cycloheptyl-substituted derivatives) to confirm substitution patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize synthesis parameters while minimizing experimental runs?

Methodological Answer: DoE reduces trial-and-error by statistically analyzing variables. For example:

  • Factors : Solvent polarity, temperature, catalyst loading, stoichiometry.
  • Response Variables : Yield, purity, reaction time.

Q. Steps :

Screening Design (Plackett-Burman) : Identify critical factors (e.g., solvent choice and temperature dominate yield) .

Response Surface Methodology (RSM) : Optimize interactions (e.g., CuI/LiBr ratio vs. reaction time) .

Validation : Confirm predicted optimum conditions with ≤3 confirmatory runs.

Case Study : A study on dihydropyridine derivatives reduced optimization time by 40% using central composite design .

Q. What computational strategies predict the reactivity and regioselectivity of functional group modifications in this carboxamide?

Methodological Answer:

  • Reactivity Prediction :
    • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., pyridine C4 vs. carboxamide carbonyl) .
    • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF stabilizes transition states in amidation) .
  • Regioselectivity :
    • Docking Studies : Predict interactions with enzymes (e.g., cytochrome P450 for oxidation sites) .

Example : Quantum mechanical/molecular mechanical (QM/MM) models resolved contradictory regioselectivity in arylations of analogous compounds .

Q. How should researchers address contradictions in biological activity data for structurally analogous dihydropyridine carboxamides?

Methodological Answer:

  • Step 1 : Validate compound purity (HPLC ≥95%) and structural consistency (X-ray crystallography or 2D NMR) .
  • Step 2 : Standardize assays (e.g., IC50 under identical pH/temperature conditions).
  • Step 3 : Cross-correlate with computational models (e.g., molecular docking to identify binding site variations) .

Case Study : Discrepancies in endocannabinoid receptor binding of N-cycloheptyl analogs were resolved by controlling stereochemistry and solvent traces .

Q. What safety protocols are critical during large-scale synthesis of this compound?

Methodological Answer:

  • Hazard Mitigation :

    RiskProtocol
    Exothermic reactionsUse jacketed reactors with temperature control .
    Toxic reagents (e.g., DMF)Implement fume hoods and PPE (gloves, goggles) .
  • Waste Management : Neutralize acidic/byproduct streams (e.g., quench Grignard reagents with NH4Cl) .

Q. Table 1: Key Reaction Conditions for Arylation

ParameterValueReference
SolventTHF
CatalystCuI/LiBr (1:1)
Temperature-40°C → RT
Yield Range60–75%

Q. Table 2: Critical DoE Factors for Synthesis Optimization

FactorLow LevelHigh Level
Temperature-40°C25°C
Catalyst Loading0.1 eq0.3 eq
Solvent PolarityTHF (ε=7.5)DMF (ε=37)

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